3,4-Diiodobenzotrifluoride
Description
Significance of Aryl Iodides in Modern Organic Synthesis
Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. They are highly valued as intermediates and building blocks in contemporary organic synthesis. fiveable.menih.gov Their importance stems primarily from the nature of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes the iodide ion an excellent leaving group in various chemical reactions. fiveable.me
This inherent reactivity makes aryl iodides particularly effective substrates in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the synthesis of complex organic molecules. Prominent examples include the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions, where the iodine atom is efficiently replaced by various organic groups. nih.gov The relative reactivity of aryl halides in the crucial oxidative addition step of these catalytic cycles generally follows the order: I > Br > Cl > F. nih.gov
Beyond cross-coupling, aryl iodides participate in other significant transformations. They can undergo nucleophilic aromatic substitution, especially when the aromatic ring is activated by electron-withdrawing groups. fiveable.mewikipedia.org Furthermore, they are precursors for preparing important organometallic reagents, such as aryllithium and Grignard reagents, through metal-halogen exchange. wikipedia.org Aryl iodides are also used to synthesize hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov
Strategic Importance of Trifluoromethylated Compounds in Chemical Science
The introduction of a trifluoromethyl (–CF3) group into an organic molecule can profoundly alter its physical, chemical, and biological properties. rsc.org The CF3 group is strongly electron-withdrawing and highly lipophilic. nih.gov These characteristics are of immense strategic importance, particularly in the fields of medicinal chemistry and agrochemicals. wikipedia.orgzju.edu.cn
In drug design, incorporating a CF3 group can significantly enhance a molecule's metabolic stability. beijingyuji.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism in the body, which can prolong the drug's therapeutic effect. beijingyuji.com Increased lipophilicity can also improve a molecule's ability to permeate cell membranes, leading to better bioavailability. beijingyuji.com Consequently, the benzotrifluoride (B45747) motif is found in numerous pharmaceuticals, including antidepressants, antiviral agents, and cholesterol-lowering drugs. nih.govzju.edu.cn
In materials science, the unique properties of trifluoromethylated compounds are exploited in the design of polymers, dyes, and liquid crystals. nih.gov The development of efficient methods for introducing CF3 groups into molecules, known as trifluoromethylation, remains an active and important area of chemical research. wikipedia.orgzju.edu.cn
Current Research Landscape of Polyhalogenated Benzotrifluorides
Polyhalogenated benzotrifluorides, such as 3,4-Diiodobenzotrifluoride, are aromatic compounds that contain a trifluoromethyl group and multiple halogen substituents. This class of compounds is gaining prominence as versatile synthetic intermediates. The presence of multiple halogen atoms, often with differing reactivity, allows for sequential and site-selective cross-coupling reactions. nih.gov This enables the controlled, stepwise construction of highly substituted and complex aromatic structures from a single starting material.
For a molecule like this compound, the two iodine atoms are in different chemical environments relative to the strongly electron-withdrawing trifluoromethyl group. This electronic differentiation can influence the reactivity of the C-I bonds, potentially allowing one iodine to be selectively replaced while the other remains intact for a subsequent transformation. Research in this area focuses on developing catalytic systems and reaction conditions that can exploit these subtle differences to achieve high chemoselectivity. nih.gov
The exploration of polyhalogenated benzotrifluorides extends to their potential applications in creating novel pharmaceuticals, agrochemicals, and advanced materials. Their utility as building blocks provides a pathway to molecules with unique electronic and steric properties, driven by the combined influence of the trifluoromethyl group and multiple halogen atoms. fluorochem.co.ukillinois.edu
Compound Data
Below are tables detailing the properties of this compound and a comparison of related compounds.
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 130656-70-1 | chemsrc.com |
| Molecular Formula | C₇H₃F₃I₂ | chemsrc.com |
| Molecular Weight | 397.90 g/mol | chemsrc.com |
| Synonyms | 1,2-Diiodo-4-(trifluoromethyl)benzene | chemsrc.com |
Related Compound Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3,4-Dichlorobenzotrifluoride (B146526) | 328-84-7 | C₇H₃Cl₂F₃ | 215.00 |
| 3,4-Difluorobenzonitrile (B1296988) | 64248-62-0 | C₇H₃F₂N | 139.10 |
| 4-Amino-3-iodobenzotrifluoride | 163444-17-5 | C₇H₅F₃IN | 287.02 |
| 3,4-Diiodotoluene | 1608-47-5 | C₇H₆I₂ | 343.93 |
Structure
3D Structure
Properties
IUPAC Name |
1,2-diiodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPAKPVOCXMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443899 | |
| Record name | 3,4-Diiodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130656-70-1 | |
| Record name | 3,4-Diiodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Patterns and Mechanistic Investigations of 3,4 Diiodobenzotrifluoride
Cross-Coupling Reactions as Key Transformation Pathways
Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the precise formation of new bonds. For a substrate like 3,4-Diiodobenzotrifluoride, these reactions would involve the cleavage of one or both of the carbon-iodine bonds and the subsequent formation of a new bond with a coupling partner. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Kumada, Sonogashira)
Palladium complexes are the most extensively used catalysts for a wide array of cross-coupling reactions due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for forming carbon-carbon bonds. The reaction is known for its mild conditions and the low toxicity of the boron-based reagents. For this compound, a Suzuki-Miyaura reaction could be envisioned to introduce aryl, vinyl, or alkyl groups at the positions of the iodine atoms.
The Stille reaction utilizes organotin reagents as the coupling partners. While effective, the toxicity of organostannanes is a significant drawback. The Negishi coupling employs organozinc reagents, which are more reactive than organoborons but less tolerant of certain functional groups. The Kumada coupling makes use of Grignard reagents (organomagnesium halides) and is a powerful tool, though the high reactivity of the Grignard reagent can limit its functional group compatibility. Finally, the Sonogashira coupling is a specific method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne), providing access to substituted alkynes.
The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the organic halide to the low-valent palladium(0) catalyst. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a new palladium(II) complex. The relative reactivity of the C-I bonds in this compound would be a key factor in selective transformations. Generally, the rate of oxidative addition follows the trend I > Br > Cl.
Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the palladium(II) center, displacing the halide. The efficiency of this step is dependent on the nature of the organometallic reagent and the reaction conditions.
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product, regenerating the palladium(0) catalyst which can then re-enter the cycle.
The choice of ligand coordinated to the palladium center is crucial for the success of a cross-coupling reaction. Ligands can influence the catalyst's stability, solubility, and reactivity. Electron-rich and bulky phosphine (B1218219) ligands, for example, can facilitate the oxidative addition and reductive elimination steps. The design of the catalyst system, including the palladium precursor and the specific ligand, is a key area of research for optimizing cross-coupling reactions.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are a less expensive alternative to palladium and can exhibit unique reactivity. They are particularly effective in Kumada couplings and can also be used in Negishi reactions. Nickel catalysts can be advantageous for coupling with less reactive organic chlorides and for reactions involving sp³-hybridized carbons.
Other Transition Metal Catalyzed Transformations
Beyond the more common palladium-catalyzed reactions, this compound is amenable to other transition metal-catalyzed transformations. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. eie.gr
One notable example is the Ullmann coupling reaction , which traditionally uses copper to facilitate the formation of biaryl compounds from aryl halides. chem-station.comorganic-chemistry.org The reactivity of aryl halides in Ullmann couplings follows the order I > Br > Cl, making diiodo compounds like this compound highly suitable substrates. chem-station.com The presence of electron-withdrawing groups, such as the trifluoromethyl group, generally accelerates the reaction. chem-station.com While the precise mechanism is not fully understood, it is thought to involve either a single electron transfer or a Cu(III)-mediated pathway. chem-station.com Nickel-catalyzed Ullmann-type couplings have also been developed, often proceeding under milder conditions than their copper-mediated counterparts. chem-station.combeilstein-archives.org
Another significant transformation is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgcommonorganicchemistry.com This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org For dihaloarenes, selective coupling can be achieved, and in some cases, symmetrical coupling can lead to the formation of bis-alkynyl structures. wikipedia.org
The following table summarizes key transition metal-catalyzed reactions applicable to this compound:
| Reaction Name | Metal Catalyst(s) | Bond Formed | General Reactivity Trend |
| Ullmann Coupling | Copper, Nickel chem-station.combeilstein-archives.org | Aryl-Aryl | I > Br > Cl; accelerated by electron-withdrawing groups chem-station.com |
| Sonogashira Coupling | Palladium, Copper(I) wikipedia.orgorganic-chemistry.org | Aryl-Alkynyl | I > Br > Cl > OTf wikipedia.org |
| Negishi Coupling | Palladium, Nickel mdpi.com | Aryl-Alkyl/Aryl | Formation of an organozinc intermediate mdpi.com |
| Heck Reaction | Palladium eie.gr | Aryl-Vinyl | Reaction of an aryl halide with an alkene eie.gr |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. pharmdguru.com The mechanism generally proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in
In molecules with multiple halogen substituents like this compound, the regioselectivity of nucleophilic displacement is a critical consideration. The position of the nucleophilic attack is influenced by both electronic and steric factors. Electron-withdrawing groups, such as the trifluoromethyl group, activate the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions. ncrdsip.comnptel.ac.in
For this compound, the trifluoromethyl group at position 1 would activate the iodine at position 4 (para) for nucleophilic displacement. The iodine at position 3 (meta) is significantly less activated. This directing effect allows for selective functionalization at the C-4 position. Research on polyfluoroarenes has shown that nucleophilic substitution often occurs at the para position relative to a trifluoromethyl group due to both electronic activation and reduced steric hindrance compared to the ortho position. mdpi.com
The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property has a profound influence on the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. chemsociety.org.ng
The CF3 group deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic attack. libretexts.org It stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the SNA reaction. ncrdsip.comlibretexts.org This stabilization is most effective when the CF3 group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the trifluoromethyl group through resonance and inductive effects. libretexts.org
Studies comparing the activating effects of CF3 and nitro (NO2) groups have shown that both are powerful activating groups in SNA reactions. chemsociety.org.ng The reactivity of the aryl halide increases with the number of electron-withdrawing groups. ncrdsip.com In some instances, the steric bulk of the CF3 group can also play a role, potentially retarding the rate of reaction at the ortho position compared to the para position. chemsociety.org.ng
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pub However, the presence of strong deactivating groups on the benzene ring, such as halogens and the trifluoromethyl group, makes these reactions challenging for this compound. Both the iodine atoms and the trifluoromethyl group are deactivating and direct incoming electrophiles to the meta position relative to themselves. mnstate.edu
Given the substitution pattern of this compound, the potential sites for electrophilic attack are C-2, C-5, and C-6. The trifluoromethyl group at C-1 deactivates the entire ring and directs incoming electrophiles to the C-5 position. The iodine at C-3 directs to C-5 and C-1 (which is already substituted). The iodine at C-4 directs to C-2 and C-6. The combined deactivating effects of these three substituents make electrophilic aromatic substitution on this compound require harsh reaction conditions. mnstate.edumasterorganicchemistry.com Common EAS reactions like nitration and halogenation would be significantly hindered. libretexts.orgsavemyexams.com
Radical Reactions Involving Carbon-Iodine Bonds
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form aryl radicals. nih.gov This property allows aryl iodides to participate in a variety of radical reactions, often initiated by heat, light (photochemistry), or a radical initiator. preprints.orgresearchgate.net
Hypervalent iodine reagents are well-known precursors for generating radicals, and while this compound is not a hypervalent iodine compound itself, its C-I bonds can undergo homolysis. nih.gov Radical reactions can be initiated by single electron transfer (SET) mechanisms or by thermal or photochemical means. researchgate.net
Aryl radicals generated from the cleavage of the C-I bond can participate in several types of transformations, including:
Hydrogen abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another reagent.
Addition to multiple bonds: The radical can add to alkenes or alkynes, initiating a chain reaction for polymerization or cyclization. mugberiagangadharmahavidyalaya.ac.in Intramolecular radical cyclizations are particularly useful for forming 5- and 6-membered rings. libretexts.org
Atom transfer reactions: The radical can abstract an atom or group from another molecule.
Tributyltin hydride (Bu3SnH) is a common reagent used to generate aryl radicals from aryl halides in a chain reaction mechanism, which can then be used in subsequent bond-forming steps. libretexts.org
Derivatization and Functionalization Strategies
The diverse reactivity of this compound allows for numerous derivatization and functionalization strategies. The two iodine atoms can be sequentially or selectively replaced, providing a platform for creating complex, highly functionalized molecules.
A common strategy involves using regioselective transition metal-catalyzed cross-coupling reactions to introduce different substituents at the C-3 and C-4 positions. For example, a Sonogashira coupling could be performed selectively at the more reactive C-4 position, followed by a Suzuki or Stille coupling at the C-3 position under different catalytic conditions.
Nucleophilic aromatic substitution offers another route for selective functionalization, primarily at the C-4 position, as it is activated by the para-trifluoromethyl group. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.
Furthermore, the iodine atoms can be converted into other functional groups. For instance, treatment with organolithium reagents followed by quenching with an electrophile can introduce a wide variety of substituents. This lithiation can also be used to generate aryne intermediates, although the substitution pattern of this compound would lead to a mixture of aryne regioisomers. govtpgcdatia.ac.in
The development of C-H functionalization methods also provides a powerful tool for derivatization. diva-portal.orgnih.gov While the electron-poor nature of the ring makes it challenging, directed C-H activation could potentially be used to functionalize the C-2, C-5, or C-6 positions. diva-portal.org
The combination of these strategies allows for the synthesis of a wide array of derivatives from this compound, making it a versatile scaffold in medicinal chemistry and materials science.
Modifications of the Iodide Moieties
The two iodide substituents on this compound are the primary sites for synthetic modification. Their reactivity is principally harnessed through palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. A key aspect of these reactions is regioselectivity, as the two iodine atoms are in electronically distinct environments. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring. This effect is more pronounced at the para position (C4) than the meta position (C3). Consequently, the C4-I bond is more polarized and generally more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles. libretexts.org This differential reactivity allows for selective mono-functionalization at the C4 position under carefully controlled conditions, followed by a second, distinct coupling reaction at the C3 position.
Common cross-coupling reactions for modifying the iodide moieties include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoborane (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. sioc-journal.cn It is a versatile method for forming new aryl-aryl or aryl-alkyl bonds. The general mechanism involves oxidative addition of the C-I bond to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgchemrxiv.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an internal alkyne. wikipedia.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. mdpi.com The higher reactivity of C-I bonds compared to C-Br or C-Cl bonds allows for high selectivity, a principle that also governs the preferential reaction at the more activated C4-I site of this compound. wikipedia.org
Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. wikipedia.org The mechanism involves the oxidative addition of the C-I bond to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the substituted alkene product. numberanalytics.com
The table below summarizes representative conditions for these palladium-catalyzed cross-coupling reactions, based on established protocols for dihaloarenes.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Biaryl or Aryl-Alkyl Compound |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF | Disubstituted Alkyne |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | DMF, NMP, Acetonitrile (B52724) | Substituted Alkene |
Functionalization of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is exceptionally stable due to the strength of the carbon-fluorine bond, making its direct functionalization challenging. nih.govacs.org However, recent advancements, particularly in the field of photoredox catalysis, have enabled the selective activation and transformation of a single C-F bond within the CF3 group. mdpi.comnih.gov
The prevailing mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the trifluoromethylarene. acs.org This generates a radical anion intermediate which readily undergoes fragmentation, expelling a fluoride (B91410) ion (F⁻) to form a highly reactive α,α-difluorobenzyl radical. This radical intermediate can then be trapped in various ways to yield new products.
Key transformations include:
Hydrodefluorination: In the presence of a suitable hydrogen atom transfer (HAT) agent, the α,α-difluorobenzyl radical is converted to an α,α-difluoromethyl (-CF2H) group. nih.govacs.org Thiol-based reagents are often effective HAT catalysts in these systems.
Defluoroalkylation and Defluoroarylation: The difluorobenzyl radical can be intercepted by various coupling partners. For instance, reaction with unactivated alkenes leads to the formation of a new C-C bond, a process known as defluoroalkylation. nih.gov Similarly, coupling with heteroarenes can achieve defluoroarylation. researchgate.net
These reactions are significant as they convert a robust, often inert CF3 group into a more versatile difluorinated moiety, while often tolerating other functional groups like aryl iodides. nih.govresearchgate.net
| Transformation | Reagents/Conditions | Key Intermediate | Resulting Functional Group |
|---|---|---|---|
| Hydrodefluorination | Photocatalyst (e.g., Ir(ppy)₃), Visible Light, H-atom donor (e.g., thiol) | α,α-Difluorobenzyl radical | -CF₂H |
| Defluoroalkylation | Photocatalyst, Visible Light, Alkene | α,α-Difluorobenzyl radical | -CF₂-Alkyl |
| Defluoroarylation | Photocatalyst (e.g., Ir(ppy)₃), Visible Light, Heteroarene (e.g., pyrrole) | α,α-Difluorobenzyl radical | -CF₂-Aryl |
Cycloaddition Reactions (e.g., [3+2] cycloadditions, [4+4] cycloaddition)
The aromatic ring of this compound itself is not a suitable partner for conventional cycloaddition reactions. However, the di-iodo substitution pattern allows for the in-situ generation of a highly reactive intermediate known as an aryne —specifically, 4-(trifluoromethyl)benzyne. semanticscholar.orgmasterorganicchemistry.com This intermediate can be formed via a 1,2-elimination reaction, typically by treatment with a strong base like sodium amide (NaNH2) or an organolithium reagent.
The resulting benzyne (B1209423) possesses a strained "triple" bond within the aromatic ring, making it an exceptionally reactive and versatile species that readily participates in pericyclic reactions. It can act as a potent dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions.
[4+2] Cycloaddition: The benzyne intermediate can react with conjugated dienes in a Diels-Alder type fashion. For example, trapping the benzyne with furan (B31954) results in a [4+2] cycloaddition to form a 1,4-dihydronaphthalene-1,4-endoxide derivative. semanticscholar.orgnih.gov
[3+2] Cycloaddition: The benzyne can undergo cycloaddition with 1,3-dipoles. For instance, reaction with a diazo compound generates an initial 3H-indazole, which may rearrange to a more stable 1H-indazole. orgsyn.org Similarly, reaction with an azide (B81097) yields a benzotriazole (B28993) derivative. nih.gov
These reactions provide powerful routes to complex, fused-ring systems that would be difficult to synthesize through other methods.
| Cycloaddition Type | Trapping Reagent | General Product Class |
|---|---|---|
| [4+2] Cycloaddition | Furan | Bridged Bicyclic Aromatic Ether |
| [4+2] Cycloaddition | Cyclopentadiene | Bridged Bicyclic Olefin |
| [3+2] Cycloaddition | Diazo Compounds (R-CHN₂) | Indazole Derivatives |
| [3+2] Cycloaddition | Organic Azides (R-N₃) | Benzotriazole Derivatives |
Applications of 3,4 Diiodobenzotrifluoride in Advanced Organic Synthesis
Precursor for Complex Fluorinated Aromatics
The primary application of 3,4-diiodobenzotrifluoride in organic synthesis is as a precursor for constructing more complex fluorinated aromatic molecules. The two iodine atoms serve as versatile synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
The differential electronic environment of the two iodine atoms—one being meta and the other ortho to the potent electron-withdrawing trifluoromethyl group—can influence their reactivity, potentially allowing for selective or sequential functionalization. This is particularly valuable for the controlled synthesis of unsymmetrical molecules. The most common transformations involve palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgsigmaaldrich.com Starting with this compound, either one or both iodine atoms can be replaced to synthesize complex biaryl or poly-aryl systems. beilstein-journals.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. orgsyn.orgnih.gov This allows for the introduction of acetylenic moieties, which are themselves versatile functional groups for further elaboration, for instance, in the synthesis of polymers or macrocycles.
These coupling reactions allow chemists to strategically build intricate molecular architectures containing the trifluoromethyl-phenyl group, a common motif in pharmaceuticals and materials science.
Table 1: Representative Cross-Coupling Reactions using this compound This table presents generalized schemes for key reactions.
| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Fluorinated Biaryl |
| Sonogashira Coupling | this compound + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl- or Diaryl-alkyne |
Building Block in Materials Science Research
Materials science is a field that merges chemistry, physics, and engineering to design and create novel materials with specific functions. researchgate.net The incorporation of fluorine atoms, particularly trifluoromethyl groups, into organic molecules can impart desirable properties such as high thermal and oxidative stability, tailored electronic characteristics, and modified intermolecular interactions. beilstein-journals.org Consequently, this compound is a valuable building block in the development of advanced functional materials. ossila.com Its two reactive iodine sites allow it to be incorporated into larger molecular systems, polymers, and supramolecular assemblies.
This compound is a suitable monomer for the synthesis of fluorinated polymers through step-growth polymerization, particularly via metal-catalyzed cross-coupling reactions. beilstein-journals.org For example, Yamamoto or Suzuki-type polycondensations can link dihaloaromatic monomers to form long-chain polyarylenes. These polymers are of interest for their potential high-performance applications, where thermal stability and chemical resistance are crucial.
The synthesis of conductive polymers, such as derivatives of poly(3,4-ethylenedioxythiophene) (PEDOT), often involves the polymerization of monomer units. ossila.comnih.govyacooscience.comfrontiersin.org The principles of coupling aryl halides can be extended to create novel polymer backbones where the 4-(trifluoromethyl)phenylene unit is repeated, leading to materials with unique electronic and physical properties.
Advanced functional materials are designed for specific applications in fields like electronics and optics. ossila.com The trifluoromethyl group in this compound can significantly influence a material's properties, making it a key component in the design of:
Organic Electronics: Materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often require precise tuning of their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. sigmaaldrich.comresearchgate.netstanford.edunih.gov The strong electron-withdrawing nature of the CF₃ group helps in designing n-type (electron-transporting) or ambipolar organic semiconductors. This compound can be used to construct the core of these complex molecules. rsc.org
Liquid Crystals: The introduction of fluorine into mesogenic (liquid crystal-forming) molecules is a common strategy to control properties like dielectric anisotropy, viscosity, and mesophase behavior. beilstein-journals.orgresearchgate.net The rigid phenyl core and strong dipole moment associated with the C-F bonds make fluorinated compounds like those derived from this compound attractive candidates for creating new liquid crystal materials for display technologies. iosrjournals.orgajchem-a.comuobaghdad.edu.iq
Role in the Synthesis of Hypervalent Iodine Reagents
Hypervalent iodine compounds, particularly iodine(III) reagents like diaryliodonium salts, are versatile and environmentally benign oxidizing agents and electrophilic arylating agents in organic synthesis. orgsyn.orgsu.se These reagents are typically prepared by the oxidation of aryl iodides. diva-portal.org
This compound, with its two C-I bonds, is a valuable precursor for creating novel mono- or di-functional hypervalent iodine reagents. The general synthesis involves the oxidation of the iodoarene in the presence of an acid and often another aromatic coupling partner. orgsyn.orgbeilstein-journals.orgorganic-chemistry.org
The use of this compound could lead to:
Bis-Diaryliodonium Salts: Reagents where both iodine atoms are oxidized to the I(III) state, creating a bifunctional arylating agent capable of participating in multiple coupling reactions.
Polymeric Hypervalent Iodine Reagents: The di-functional nature of the starting material allows for its potential use in the synthesis of polymeric reagents, where the hypervalent iodine moiety is part of a polymer backbone. This can simplify product purification, as the reagent can be filtered off after the reaction.
Table 2: General Information for Diaryliodonium Salt Synthesis This table outlines the typical components for synthesizing diaryliodonium salts from an aryl iodide precursor.
| Component | Role | Examples |
|---|---|---|
| Iodoarene | Precursor | This compound, Iodobenzene |
| Oxidizing Agent | Oxidizes I(I) to I(III) | meta-Chloroperoxybenzoic acid (mCPBA), Oxone®, Peracetic acid |
| Acid/Anion Source | Provides the counter-ion | Triflic acid (TfOH), p-Toluenesulfonic acid (TsOH), Trifluoroacetic acid (TFA) |
| Coupling Partner | Second aryl group (for unsymmetrical salts) | 1,3,5-Trimethoxybenzene, various arenes, arylboronic acids |
Contributions to Methodological Development in Organic Synthesis
The development of new synthetic methods is a cornerstone of organic chemistry, aiming for higher efficiency, selectivity, and broader applicability. frontiersin.org Substrates with multiple, similar reactive sites are excellent tools for probing the limits and capabilities of new catalytic systems.
This compound serves as an ideal model substrate for developing site-selective cross-coupling reactions. cam.ac.uk Key challenges in synthetic methodology that can be addressed using this compound include:
Site-Selectivity: Developing catalysts and conditions that can distinguish between the C-I bonds at the C3 and C4 positions is a significant challenge. The slight difference in the electronic and steric environment of the two iodine atoms provides a subtle basis for achieving selectivity. A catalyst that can reliably functionalize only one of the two positions would be a major methodological advance. cam.ac.uk
Controlling Mono- vs. Di-functionalization: Achieving selective mono-arylation or mono-alkynylation of a di-iodo species without forming significant amounts of the di-substituted product is a common goal. This compound can be used as a benchmark substrate to test the efficacy of new ligands or catalyst systems designed to achieve such control. nih.govnsf.gov
Orthogonal Coupling: The development of orthogonal strategies, where one C-I bond is reacted using one type of coupling chemistry while the other remains available for a different transformation, would enable highly efficient and convergent syntheses.
By serving as a testbed for selectivity, this compound contributes to the fundamental understanding of reaction mechanisms and the design of more sophisticated and precise synthetic tools.
Advanced Spectroscopic and Computational Characterization of 3,4 Diiodobenzotrifluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmnstate.eduprinceton.educarlroth.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for characterizing the carbon-hydrogen framework of 3,4-Diiodobenzotrifluoride. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus. libretexts.org Electronegative substituents, such as iodine and the trifluoromethyl group, significantly influence the chemical shifts of the aromatic protons and carbons. libretexts.org
In this compound, the aromatic region of the 1H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6. The coupling patterns between these protons provide information about their relative positions on the benzene (B151609) ring. Similarly, the 13C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the benzene ring and the carbon of the trifluoromethyl group. The chemical shifts of the carbons directly bonded to the iodine atoms and the trifluoromethyl group will be significantly deshielded. libretexts.org
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|
| Aromatic 1H | 7.0 - 8.5 | Electron-withdrawing effects of iodine and CF3 group |
| Aromatic 13C | 110 - 150 | Direct attachment to electronegative I and CF3 |
Note: Actual chemical shifts can vary depending on the solvent and concentration. carlroth.compitt.edu
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the 1H and 13C signals and establishing the connectivity within the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) coupling networks. mnstate.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their connectivity.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon-hydrogen pairs. columbia.edulibretexts.org It allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. columbia.edulibretexts.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by showing correlations between protons and non-protonated carbons, such as the carbon atoms bonded to the iodine atoms and the trifluoromethyl group. wikipedia.org
Fluorine-19 (19F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds like this compound. wikipedia.org The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift of the trifluoromethyl (CF3) group provides information about its electronic environment. scholaris.ca For benzotrifluoride (B45747) derivatives, the 19F chemical shift typically appears in a specific region of the spectrum. wikipedia.org Furthermore, coupling between the fluorine nuclei and adjacent protons or carbons (nJCF) can provide additional structural information. cdnsciencepub.com
Table 2: Expected 19F NMR Data for this compound.
| Parameter | Expected Value | Information Provided |
|---|---|---|
| Chemical Shift (δ) | ~ -63 ppm (relative to CFCl3) colorado.edu | Electronic environment of the CF3 group |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysismnstate.eduprinceton.edulibretexts.orgwikipedia.org
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. mt.comgatewayanalytical.com These two techniques are often complementary. spectroscopyonline.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. thermofisher.com For this compound, characteristic IR bands would include C-H stretching and bending vibrations of the aromatic ring, C-C stretching vibrations of the ring, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. The C-I stretching vibrations would appear at lower frequencies.
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). thermofisher.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.com Therefore, it can be a valuable tool for observing the symmetric vibrations of the benzene ring and the C-I bonds in this compound.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to calculate theoretical vibrational frequencies and aid in the assignment of experimental bands. researchgate.netnih.gov
Table 3: Key Vibrational Modes for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| C-F Stretch (CF3) | 1100 - 1350 | Strong in FT-IR |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studiesmnstate.eduprinceton.edu
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. neu.edu.tr
For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the molecule. savemyexams.com The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two iodine atoms.
Electron impact (EI) ionization, a common technique in MS, can cause the molecule to fragment in a predictable manner. memphis.edu The fragmentation pattern provides a fingerprint of the molecule and can help to confirm its structure. libretexts.org Common fragmentation pathways for this compound might include the loss of an iodine atom, a fluorine atom, or the entire trifluoromethyl group. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound.
| Ion | m/z (mass-to-charge ratio) | Significance |
|---|---|---|
| [C7H3F3I2]+• | 397.83 | Molecular Ion (M+•) |
| [C7H3F3I]+ | 270.93 | Loss of one Iodine atom |
X-ray Diffraction Studies for Solid-State Structuresprinceton.educhemrevlett.com
For this compound, a crystal structure would reveal the precise geometry of the benzene ring, the C-I and C-F bond lengths, and the torsional angles describing the orientation of the trifluoromethyl group relative to the ring. researchgate.netyoutube.com This information is crucial for understanding intermolecular interactions, such as halogen bonding, in the solid state. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material. scielo.org.mx
Microscopic Characterization Techniques
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities that are invaluable for the characterization of crystalline materials, including organic molecular crystals like this compound and its derivatives. By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal detailed information about the crystal structure, morphology, and defects at the nanoscale.
Detailed Research Findings:
For derivatives of this compound that form crystalline solids, TEM analysis can be a powerful tool to assess crystal quality. The presence of well-ordered lattices, which can be visualized in TEM images and their corresponding Fourier transforms, is a strong indicator of high-quality crystals suitable for further crystallographic analysis. nih.gov Researchers have successfully used TEM to evaluate crystal lattices, with higher-order Bragg spots in the Fourier transform correlating with better X-ray diffraction quality. nih.gov This technique allows for the direct visualization of crystal pathologies such as lattice defects, dislocations, and the presence of amorphous domains or nanocrystalline impurities, which can all impact the bulk properties of the material.
In the study of halogenated aromatic compounds, a key consideration during TEM analysis is the potential for radiation damage. royalsocietypublishing.org The high-energy electron beam can induce chemical changes in the specimen, often leading to the preferential loss of halogen atoms. royalsocietypublishing.org This can manifest as a loss of contrast in the damaged regions of the crystal. royalsocietypublishing.org To mitigate this, techniques such as cryo-TEM, where the specimen is cooled to cryogenic temperatures, can be employed to reduce the effects of radiation damage. royalsocietypublishing.org Encapsulating the crystalline sample between thin carbon films has also been shown to reduce molecular degradation by physically trapping dissociated atoms and promoting recombination. royalsocietypublishing.org
When analyzing molecular crystals of compounds similar to this compound, TEM can provide data on lattice parameters and crystal symmetry. This information is crucial for understanding the packing of molecules in the solid state, which is influenced by intermolecular interactions such as halogen bonding.
A hypothetical data table summarizing findings from a TEM analysis of a crystalline derivative of this compound is presented below.
| Parameter | Observed Value | Description |
| Crystal System | Orthorhombic | The fundamental crystal structure classification. |
| Lattice Parameters | a = 8.5 Å, b = 12.2 Å, c = 5.4 Å | The dimensions of the unit cell. |
| Diffraction Spot Order | Up to 4th order | Indicates a high degree of crystalline order. nih.gov |
| Observed Defects | Edge dislocations, stacking faults | Types of imperfections within the crystal lattice. |
| Radiation Damage | Noticeable loss of iodine at high dose | Indicates the susceptibility of the compound to beam damage. royalsocietypublishing.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It can be operated in various modes to probe not just topography but also mechanical properties like adhesion and stiffness at the nanoscale. For this compound and its derivatives, AFM is particularly useful for characterizing thin films, self-assembled monolayers (SAMs), and the surfaces of bulk crystals.
Detailed Research Findings:
AFM has been extensively used to study the morphology and surface properties of self-assembled monolayers of aromatic compounds on various substrates. nsf.govmdpi.com For derivatives of this compound designed for surface functionalization, AFM can reveal the packing and ordering of molecules in the monolayer. nsf.gov The technique can measure key parameters such as the root-mean-square (RMS) surface roughness, which provides a quantitative measure of the surface's smoothness. mdpi.com For instance, the formation of a well-ordered SAM typically leads to a reduction in the surface roughness of the underlying substrate. mdpi.com
Studies on organoiodine compounds have utilized AFM to visualize their distribution and interaction with surfaces. For example, AFM has been used to study the adsorption of organoiodine compounds onto polymer microspheres, providing visual evidence of their binding. nih.govacs.org This is relevant for applications where derivatives of this compound might be used as building blocks for functional materials that interact with other molecules through halogen bonding, where the iodine atoms act as halogen bond donors.
In tapping mode AFM, phase imaging can provide contrast based on the material's properties, such as viscoelasticity and adhesion. This can be used to distinguish between different components in a composite material containing a derivative of this compound or to identify regions with different chemical terminations on a surface.
The following interactive table presents hypothetical AFM data for a thin film of a this compound derivative deposited on a silicon wafer.
| Measurement Parameter | Value | Unit | Significance |
| Scan Size | 5 x 5 | µm | The area of the surface being imaged. |
| RMS Roughness | 0.8 | nm | A measure of the surface smoothness. mdpi.com |
| Film Thickness | 15 | nm | The average height of the deposited film. |
| Adhesion Force | 1.2 | nN | Reflects the interaction between the AFM tip and the surface. |
| Young's Modulus | 3.5 | GPa | An indication of the stiffness of the film. |
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of a material's surface and near-surface regions. wikipedia.org A primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. wikipedia.org This technique is well-suited for the analysis of halogenated aromatic compounds like this compound.
Detailed Research Findings:
SIMS analysis of aromatic compounds can provide detailed information about their molecular structure through the fragmentation patterns observed in the mass spectrum. tennessee.edu For this compound, one would expect to observe a parent molecular ion, as well as characteristic fragment ions resulting from the loss of iodine atoms, fluorine atoms, or the trifluoromethyl group. The relative intensities of these fragment ions can be used to confirm the structure of the molecule and its derivatives.
The high sensitivity of SIMS allows for the detection of trace amounts of material, making it a valuable tool for quality control and contamination analysis. carleton.edu It can be used to detect impurities on the surface of a this compound sample or to analyze its distribution in a matrix.
Dynamic SIMS can be used for depth profiling, where the primary ion beam continuously sputters the sample to analyze the composition as a function of depth. rockymountainlabs.com This is particularly useful for characterizing layered structures or diffusion profiles of this compound derivatives in a substrate. Static SIMS, on the other hand, uses a very low primary ion dose to analyze the outermost molecular layer without significant damage, which is ideal for studying the surface chemistry of self-assembled monolayers. rockymountainlabs.comcarleton.edu
Time-of-Flight SIMS (ToF-SIMS) is a powerful variant that allows for the parallel detection of all secondary ions with high mass resolution, enabling the differentiation of ions with the same nominal mass. carleton.eduuchicago.edu This would be beneficial for distinguishing between different fragments of this compound and any potential surface contaminants.
Below is a data table of expected major ion fragments in the positive ion SIMS spectrum of this compound.
| Ion Fragment | Chemical Formula | Expected m/z | Description |
| Molecular Ion | [C₇H₂F₃I₂]⁺ | 399.8 | The intact molecule with a positive charge. |
| Loss of one Iodine | [C₇H₂F₃I]⁺ | 272.9 | Fragmentation involving the cleavage of a C-I bond. |
| Loss of two Iodines | [C₇H₂F₃]⁺ | 145.0 | Complete de-iodination of the molecule. |
| Benzotrifluoride cation | [C₇H₅F₃]⁺ | 146.0 | A common fragment in trifluoromethyl-substituted benzenes. |
| Phenyl cation | [C₆H₅]⁺ | 77.0 | Fragmentation of the aromatic ring. |
| Trifluoromethyl cation | [CF₃]⁺ | 69.0 | A characteristic fragment for trifluoromethyl groups. |
Green Chemistry Principles and Sustainable Synthetic Approaches for 3,4 Diiodobenzotrifluoride
Atom Economy Maximization in Synthesis
Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Current time information in Bangalore, IN.chemsrc.com A higher atom economy signifies a more efficient and less wasteful process. google.comnih.gov Reactions with 100% atom economy, such as addition reactions, are ideal as they generate no waste byproducts.
Theoretical Reaction Scheme:
C₇H₅F₃N₂ (3,4-diaminobenzotrifluoride) + 2 NaNO₂ + 2 KI + 2 H₂SO₄ → C₇H₃F₃I₂ (3,4-Diiodobenzotrifluoride) + 2 N₂ + 2 NaHSO₄ + 2 K₂SO₄ + 4 H₂O
To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.
Interactive Data Table: Atom Economy Calculation for a Plausible Synthesis of this compound
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,4-Diaminobenzotrifluoride | C₇H₅F₃N₂ | 178.12 | Reactant |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | Reactant |
| Potassium Iodide | KI | 166.00 | Reactant |
| Sulfuric Acid | H₂SO₄ | 98.08 | Reactant |
| This compound | C₇H₃F₃I₂ | 397.90 | Desired Product |
| Nitrogen Gas | N₂ | 28.02 | Byproduct |
| Sodium Bisulfate | NaHSO₄ | 120.06 | Byproduct |
| Potassium Sulfate | K₂SO₄ | 174.26 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
The calculation for atom economy is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Sum of Molecular Weights of Reactants = 178.12 + 2(69.00) + 2(166.00) + 2(98.08) = 178.12 + 138.00 + 332.00 + 196.16 = 844.28 g/mol
% Atom Economy = (397.90 / 844.28) x 100 ≈ 47.13%
This low atom economy highlights a significant drawback of this conventional route, as more than half of the reactant mass is converted into waste products. Maximizing atom economy would involve exploring alternative synthetic strategies, such as catalytic C-H activation and direct iodination of the benzotrifluoride (B45747) ring, which could potentially bypass the need for diazotization. google.com
Use of Safer Solvents and Reaction Media
The choice of solvents is a critical factor in the environmental impact of a chemical process, often accounting for a large portion of the total mass and energy consumption. Traditional organic solvents are frequently volatile, toxic, and derived from non-renewable resources. Current time information in Bangalore, IN. Green chemistry encourages the use of safer, more benign solvents or, ideally, the elimination of solvents altogether. google.comgoogle.com
In the context of the proposed synthesis, diazotization reactions are typically carried out in aqueous acid, which is a relatively green solvent. However, the subsequent Sandmeyer reaction and the extraction of the final product often involve organic solvents that may be hazardous.
Conducting reactions without a solvent can significantly reduce waste and simplify purification. For some transformations, solid-state reactions or reactions under neat conditions (using one of the liquid reactants as the medium) can be effective. chemsrc.com For the synthesis of this compound, exploring solvent-free conditions for the iodination step, perhaps with a solid-supported catalyst, could be a valuable green alternative.
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a greener alternative to conventional organic solvents. google.com scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, leaving a solvent-free product. While its application would need to be empirically tested, scCO₂ could potentially be used as a medium for the iodination reaction.
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Current time information in Bangalore, IN. They have negligible vapor pressure, which reduces air pollution and exposure risks. Their properties can be tailored by modifying the cation and anion. For the synthesis of this compound, an ionic liquid could serve as the reaction medium for the diazotization and iodination steps, potentially enhancing reaction rates and simplifying product separation. google.com
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. google.com While the starting material, 3,4-diaminobenzotrifluoride, may have limited solubility in water, the use of phase-transfer catalysts or surfactants could facilitate reactions in an aqueous medium. Developing a fully aqueous synthesis for this compound would represent a significant advancement in its sustainable production.
Interactive Data Table: Comparison of Potential Solvents
| Solvent Type | Examples | Advantages | Potential Application in Synthesis of this compound |
| Conventional | Dichloromethane, Toluene | Good solubility for organic compounds | Extraction and purification |
| Safer Alternatives | |||
| Water | H₂O | Non-toxic, non-flammable, abundant | Diazotization, potentially iodination with additives |
| Supercritical Fluids | scCO₂ | Non-toxic, easily separable | Iodination reaction medium |
| Ionic Liquids | [BMIM][BF₄] | Low volatility, tunable properties | Reaction medium for diazotization and iodination |
| Bio-solvents | Cyrene™, 2-MeTHF | Derived from renewable resources, lower toxicity | Replacement for conventional extraction solvents google.comsigmaaldrich.com |
Catalysis for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while being used in small amounts. Current time information in Bangalore, IN.digitellinc.com The use of catalysts can reduce energy consumption and the formation of byproducts, thereby increasing atom economy. google.com
In the synthesis of this compound, catalysis could be implemented in several ways to create a more sustainable process.
Direct Catalytic Iodination: Instead of the multi-step diazotization route, a direct, regioselective iodination of a suitable benzotrifluoride precursor would be a more atom-economical approach. This could potentially be achieved using a transition-metal catalyst (e.g., palladium, copper) or an organocatalyst to direct the iodine to the 3 and 4 positions of the aromatic ring. researchgate.net This would eliminate the need for the hazardous reagents used in diazotization and the generation of nitrogen gas and salt byproducts.
Catalytic Diazotization: While the Sandmeyer reaction is a classic method, research into catalytic alternatives is ongoing. The development of a catalytic system that could facilitate the conversion of the diazonium group to iodide would reduce the stoichiometric use of copper salts often employed in traditional Sandmeyer reactions, which can lead to heavy metal waste.
Enzymatic Catalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity under mild conditions. While the direct enzymatic iodination of benzotrifluoride is not established, exploring halogenase enzymes for their potential to selectively iodinate aromatic rings could be a long-term research goal for a truly green synthesis.
Interactive Data Table: Potential Catalytic Approaches
| Catalytic Approach | Catalyst Type | Potential Advantages | Relevance to this compound Synthesis |
| Direct C-H Iodination | Transition Metal (e.g., Pd, Cu) | High atom economy, fewer steps | Direct iodination of a benzotrifluoride precursor |
| Organocatalysts | Metal-free, lower toxicity | Regioselective iodination | |
| Improved Diazonium Substitution | Homogeneous or Heterogeneous Catalysts | Reduced metal waste, easier separation | Replacement for stoichiometric reagents in the Sandmeyer reaction |
| Biocatalysis | Halogenase Enzymes | High selectivity, mild conditions, renewable | Future potential for direct, selective iodination |
By focusing on these principles of green chemistry, future research can pave the way for more sustainable and environmentally responsible methods for producing this compound and other valuable chemical compounds.
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages for green synthesis, primarily due to the ease of catalyst separation from the reaction mixture, which allows for catalyst recycling and minimizes product contamination. wikipedia.org In the context of synthesizing this compound, heterogeneous catalysts can be employed for the direct iodination of a benzotrifluoride precursor.
The direct iodination of aromatic compounds is a key step. Research into the aerobic iodination of arenes using heterogeneous catalysts has shown promise. For example, a polyoxometalate (POM) embedded in a metal-organic framework (MOF), specifically PMoV₂@MIL-101, has been used for the direct aerobic iodination of various arenes with molecular iodine (I₂) under mild conditions. nih.gov This system uses oxygen as a green oxidant and avoids the need for co-catalysts or sacrificial agents. nih.gov While not specifically demonstrated for benzotrifluoride, this approach represents a significant step towards a more sustainable iodination process that could potentially be adapted for the synthesis of this compound.
Another approach involves the use of supported metal catalysts. For instance, copper supported on manganese-oxide-based octahedral molecular sieves (CuOx/OMS-2) has been utilized for the aerobic synthesis of 3-iodoimidazo[1,2-a]pyridines in a one-pot tandem reaction. rsc.org This method is highly atom-economic as it uses air as the oxidant and the catalyst is reusable. rsc.org The principles of this catalytic system could be explored for the di-iodination of benzotrifluoride.
Table 1: Examples of Heterogeneous Catalysis in Aromatic Iodination Note: These examples illustrate the application of heterogeneous catalysis to aromatic iodination in general, as specific data for this compound is not readily available.
| Catalyst System | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| PMoV₂@MIL-101 | Mesitylene | I₂, O₂ | Acetonitrile (B52724) | 80 | >99 | nih.gov |
| CuOx/OMS-2 | Acetophenone, 2-aminopyridine | I₂ | DMSO | 120 | 92 | rsc.org |
| Modified Zeolites | Phenol | KI, H₂O₂ | Water | Room Temp. | High | researchgate.net |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green synthesis. organic-chemistry.org It avoids the use of potentially toxic and expensive metals and often proceeds under mild reaction conditions. For the synthesis of this compound, organocatalysts can be employed to activate iodine sources for the electrophilic iodination of the aromatic ring.
Research has demonstrated the use of thiourea (B124793) derivatives as effective organocatalysts for the iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source, these catalysts have been shown to be highly regioselective and produce high yields of iodinated products in acetonitrile. organic-chemistry.org The proposed mechanism involves the activation of the iodine source by the sulfur atom of the thiourea catalyst, facilitated by hydrogen bonding. organic-chemistry.org
Another class of organocatalysts for iodination includes disulfides. Diphenyl disulfide has been shown to catalyze the electrophilic iodination of electron-rich aromatic compounds with DIH in acetonitrile under mild conditions. datapdf.com This method is applicable to a wide range of substrates, including anilides and anisoles. datapdf.com The development of such organocatalytic systems provides a promising avenue for the sustainable synthesis of di-iodinated benzotrifluoride derivatives.
Table 2: Examples of Organocatalysis in Aromatic Iodination Note: These examples illustrate the application of organocatalysis to aromatic iodination in general, as specific data for this compound is not readily available.
| Catalyst | Substrate | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiourea derivative | Anisole | DIH | Acetonitrile | Room Temp. | 98 | organic-chemistry.org |
| Diphenyl disulfide | Acetanilide | DIH | Acetonitrile | Room Temp. | 76 | datapdf.com |
| Trifluoroacetic acid | Methoxy-substituted arenes | N-Iodosuccinimide | Dichloromethane | Room Temp. | 95-99 | organic-chemistry.org |
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and operating under mild, aqueous conditions. nih.gov The application of biocatalysis to the synthesis of halogenated compounds is a growing field of research. While specific enzymatic routes to this compound have not been reported, the potential for biocatalytic halogenation is significant.
Halogenase enzymes are capable of regioselectively introducing halogen atoms onto aromatic scaffolds. rsc.org Although enzymatic halogenation of unactivated C-H bonds is still in its early stages of development, protein engineering and directed evolution are being used to create novel halogenases with tailored substrate specificities and enhanced activities. organic-chemistry.org For instance, a tryptophan 7-halogenase variant has been shown to perform efficient regioselective monobromination of various indole (B1671886) and azaindole compounds. rsc.org
Renewable Feedstock Utilization
A key principle of green chemistry is the use of renewable rather than depleting feedstocks. google.com The traditional starting materials for many aromatic compounds, including benzotrifluoride, are derived from petroleum. researchgate.net Shifting towards bio-based feedstocks is a critical long-term goal for the chemical industry.
Currently, the direct synthesis of benzotrifluoride from renewable resources is not a well-established process. The trifluoromethyl group presents a particular challenge, as fluorine is of mineral origin. researchgate.net However, the benzene (B151609) ring could potentially be derived from biomass. Lignin (B12514952), a major component of woody biomass, is a rich source of aromatic platform chemicals like vanillin (B372448) and phenol. google.com Research is ongoing to develop efficient methods for lignin depolymerization to access these building blocks. google.com
The transition to renewable feedstocks for complex molecules like this compound is a long-term challenge that will require significant innovation in both biotechnology and catalysis.
Waste Prevention and Minimization Strategies
Preventing waste generation is a cornerstone of green chemistry, offering both environmental and economic benefits. chem-soc.si In the synthesis of this compound, waste can arise from unreacted starting materials, byproducts, spent catalysts, and solvents.
Several strategies can be employed to minimize waste:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Catalytic methods, as discussed above, are inherently more atom-economical than stoichiometric reactions. For instance, using catalytic amounts of an oxidant with molecular iodine is preferable to using stoichiometric oxidizing agents that generate large amounts of waste. nih.govrsc.org
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can significantly improve yield and reduce the formation of byproducts. Continuous flow chemistry offers precise control over reaction parameters and can lead to higher efficiency and less waste compared to batch processing.
Solvent Selection and Recycling: The choice of solvent has a major impact on the environmental footprint of a process. Utilizing greener solvents, such as water or bio-based solvents, and minimizing the total volume of solvent used are important considerations. nih.govmdma.ch Furthermore, implementing solvent recovery and recycling systems can drastically reduce waste and operational costs.
Catalyst Recycling: The use of heterogeneous catalysts simplifies their recovery and reuse, which is a key advantage for waste minimization. wikipedia.org For homogeneous catalysts, techniques such as immobilization on solid supports can be employed to facilitate their separation and recycling.
In-situ Reagent Generation: Generating reactive species in situ can avoid the handling and storage of hazardous reagents and minimize waste. For example, some iodination methods utilize the in-situ generation of the active iodine species from more benign precursors like potassium iodide and an oxidant. researchgate.net
By integrating these strategies, the synthesis of this compound can be designed to be more sustainable and economically viable, aligning with the principles of modern green chemistry.
Future Research Directions and Emerging Paradigms in 3,4 Diiodobenzotrifluoride Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of specific isomers of substituted aromatic compounds is a fundamental challenge in organic chemistry. For 3,4-Diiodobenzotrifluoride, achieving high regioselectivity is crucial to avoid the formation of other diiodo-isomers, which can be difficult and costly to separate. Future research will likely focus on the development of advanced catalytic systems that can direct the iodination of benzotrifluoride (B45747) with high precision.
One promising avenue is the use of site-selective catalysis. This approach involves designing catalysts that can distinguish between different C-H bonds on the aromatic ring, activating only the desired positions for iodination. For instance, research into the selective phosphorylation of 3,4-dihydroxybenzaldehyde (B13553) has demonstrated the potential of modifying catalysts and bases to achieve high selectivity at a specific position on a benzene (B151609) ring. digitellinc.com Similar principles could be applied to the synthesis of this compound.
Catalysts work by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and catalyst recycling. wikipedia.org Future work may involve designing solid-supported catalysts with specific surface properties that favor the formation of the 3,4-diiodo isomer.
Table 1: Comparison of Synthetic Approaches for Diiodobenzotrifluoride
| Feature | Traditional Method (e.g., Direct Iodination) | Novel Selective Catalysis (Future Goal) |
|---|---|---|
| Selectivity | Low; produces a mixture of isomers. | High; targets the 3- and 4-positions specifically. |
| Purification | Requires complex and often inefficient separation techniques (e.g., chromatography). | Simplified purification, as the desired product is the major component. |
| Catalyst | Often uses stoichiometric reagents or non-selective catalysts. | Employs advanced, recyclable catalysts (e.g., shape-selective zeolites, organocatalysts). |
Exploration of Undiscovered Reactivity Modes and Transformations
The two iodine atoms in this compound are excellent leaving groups, making the compound a versatile substrate for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While traditional palladium-catalyzed reactions are well-established, future research is expected to explore novel reactivity modes enabled by new catalytic systems.
Cooperative catalysis, where two different catalysts work in concert to activate different parts of a reaction, has emerged as a powerful strategy for complex chemical transformations. nih.gov Applying this concept to this compound could enable reactions that are currently inaccessible. For example, a dual-catalyst system could be used to perform two different coupling reactions in a single pot, sequentially or simultaneously, at the 3- and 4-positions.
Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, opens up new avenues for activating C-I bonds under mild conditions. nih.gov This could allow for transformations that are incompatible with the high temperatures often required in traditional cross-coupling, preserving sensitive functional groups in the reaction partners. The exploration of these new reactivity modes will expand the synthetic utility of this compound, allowing for the construction of increasingly complex and novel molecular architectures.
Table 2: Potential Future Transformations of this compound
| Transformation Type | Potential Catalytic System | Description |
|---|---|---|
| Asymmetric Cross-Coupling | Chiral Ligand/Palladium Complex | Introduction of two different chiral groups at the 3- and 4-positions to create stereocenters. |
| Dual Photoredox/Metal Catalysis | Iridium Photocatalyst + Nickel Catalyst | Enables radical-based transformations and the coupling of non-traditional nucleophiles. |
| C-H Activation/Coupling | Rhodium or Ruthenium Catalyst | Direct coupling with an unactivated C-H bond of another molecule, avoiding the need for pre-functionalized reagents. |
| Polymerization | Transition Metal Catalyst | Use as a monomer in step-growth polymerization to create novel fluorinated polymers with unique properties. |
Integration with Advanced Manufacturing Technologies (e.g., Microfluidics, Automation)
The shift from traditional batch chemistry to continuous flow processes using microfluidics and automation offers significant advantages in terms of safety, efficiency, and process control. Applying these technologies to the synthesis and subsequent reactions of this compound represents a major direction for future research.
Microfluidic reactors, which involve channels with sub-millimeter dimensions, allow for extremely precise control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with highly exothermic reactions or unstable intermediates.
Automation, coupled with high-throughput screening, can dramatically accelerate the discovery of optimal reaction conditions. An automated platform could perform hundreds of experiments in parallel, systematically varying catalysts, solvents, and temperatures for a given transformation of this compound. This would rapidly identify the best conditions for a desired product, a process that would be prohibitively time-consuming using manual methods.
Table 3: Comparison of Manufacturing Technologies for this compound Chemistry
| Parameter | Traditional Batch Reactor | Microfluidic Continuous Flow |
|---|---|---|
| Heat Transfer | Slow and inefficient; can lead to "hot spots" and side reactions. | Extremely rapid and efficient due to high surface-area-to-volume ratio. |
| Mixing | Often inefficient, relying on mechanical stirring. | Rapid and efficient diffusion-based mixing. |
| Scalability | "Scaling up" can be unpredictable and require re-optimization. | "Scaling out" by running multiple reactors in parallel is more straightforward. |
| Safety | Larger volumes of hazardous materials are handled at once. | Small reaction volumes at any given time significantly improve safety. |
| Process Optimization | Slow, sequential, and labor-intensive. | Amenable to high-throughput screening and rapid optimization. |
Predictive Computational Design for Tailored Molecular Properties
The paradigm of materials discovery is shifting from trial-and-error experimentation to rational, predictive design. Computational chemistry and artificial intelligence are at the forefront of this revolution. singularityhub.com For this compound, these tools can be used to predict the properties of novel molecules derived from it before they are ever synthesized in a lab.
By using quantum mechanical calculations, researchers can model the electronic structure, reactivity, and spectroscopic properties of potential target molecules. This allows for the in silico screening of vast virtual libraries of compounds. For example, one could design a library of potential drug candidates or electronic materials that use the this compound scaffold and then use computational methods to predict their properties, such as binding affinity to a biological target or charge transport characteristics.
The Materials Genome Initiative, a US federal initiative, exemplifies this approach by using computational tools and databases to accelerate the discovery of advanced materials. singularityhub.com Applying this paradigm to the chemistry of this compound would enable researchers to focus their synthetic efforts on molecules that have the highest probability of possessing the desired functions, saving significant time and resources. This predictive power allows for the creation of materials tailored for specific applications, from medicine to electronics.
Table 4: Workflow for Predictive Computational Design
| Step | Description | Tools Used |
|---|---|---|
| 1. Virtual Library Generation | Create a large, diverse set of virtual molecules based on the this compound scaffold. | Combinatorial chemistry software. |
| 2. Property Calculation | Compute key molecular properties for each virtual molecule. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |
| 3. Machine Learning Model | Train a machine learning model to find relationships between molecular structure and desired properties. | Python libraries (e.g., Scikit-learn), specialized cheminformatics software. |
| 4. Candidate Prioritization | Use the trained model to screen the library and rank candidates for synthetic viability. | AI-driven screening algorithms. |
| 5. Experimental Validation | Synthesize and test the top-ranked candidates in the laboratory to confirm predicted properties. | Standard laboratory synthesis and characterization techniques. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
